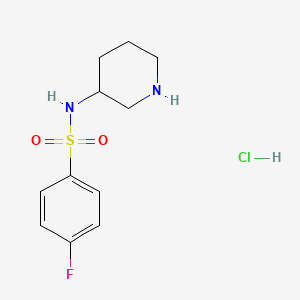

4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride

Description

Properties

IUPAC Name |

4-fluoro-N-piperidin-3-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S.ClH/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10;/h3-6,10,13-14H,1-2,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLRTZQSJDNBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NS(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Scientific Research Applications

4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is widely used in scientific

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

This section compares 4-fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride with analogous sulfonamide derivatives, focusing on structural variations, physicochemical properties, and biological activities. Key compounds are tabulated below for clarity.

Table 1: Structural and Physicochemical Comparisons

Impact of Substituents on Properties

- Halogen Substitution : Replacing fluorine with chlorine (e.g., 10j vs. 10k) increases molecular weight by ~16.45 g/mol and alters IR spectra due to C-Cl vibrations. Chlorine’s electron-withdrawing nature reduces 5-HT₆ receptor affinity (IC₅₀ increases from 12 nM to 34 nM) .

- Heterocyclic Modifications : The diazepane ring in 10j/10k introduces conformational flexibility, enhancing interactions with receptor pockets compared to rigid piperidine derivatives . Conversely, the pyrazole-piperidine hybrid in BU6 improves lipophilicity (LogP = 3.29), favoring blood-brain barrier penetration .

- Crystallography : The dual sulfonamide structure in exhibits a dense orthorhombic packing (V = 3906.0 ų), correlating with low aqueous solubility .

Q & A

Basic: How can synthetic routes for 4-fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride be optimized to improve yield and purity?

Methodological Answer:

Synthetic optimization often involves iterative adjustments to reaction conditions. For example, in related sulfonamide derivatives (e.g., 4-fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride), yields ranged from 0.5% to 1.0% depending on stoichiometry and reaction time . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in sulfonamide bond formation.

- Temperature control : Elevated temperatures (80–100°C) accelerate coupling but may increase side products.

- Purification : Column chromatography with gradient elution (e.g., 5–10% methanol in dichloromethane) resolves impurities.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Methodological Answer:

- IR Spectroscopy : Key peaks include sulfonamide S=O stretching (~1150–1090 cm⁻¹) and N–H bending (~3360 cm⁻¹). Fluorine substitution on the benzene ring alters vibrational modes, as seen in analogs .

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 ppm for para-substituted fluorine). ¹H NMR distinguishes piperidine protons (δ 1.5–3.0 ppm, multiplet patterns) and sulfonamide NH (δ ~7.5 ppm, broad) .

- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., 377.48 for a related compound ).

Advanced: How can X-ray crystallography resolve structural ambiguities in this sulfonamide hydrochloride salt?

Methodological Answer:

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal for determining hydrogen bonding, piperidine ring conformation, and counterion interactions. Key steps:

- Data Collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts.

- Refinement : Use anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H···Cl⁻) stabilize the crystal lattice .

- Validation : Check R-factors (<5%) and electron density maps for omitted solvent molecules.

Advanced: What experimental strategies are recommended for evaluating biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

- In vitro assays :

- Kinase Inhibition : Use fluorescence polarization assays with ATP-competitive probes.

- Receptor Binding : Radioligand displacement (e.g., ³H-labeled antagonists) for GPCRs or ion channels.

- Cell-based models : Select lines expressing target receptors (e.g., HEK293 for transient transfection).

- Dose-response curves : Fit data to Hill equations to calculate IC₅₀ values. Reference analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) show activity in enzyme inhibition studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the role of fluorine and piperidine substituents?

Methodological Answer:

- Fluorine Scanning : Synthesize analogs with fluorine at ortho/meta positions or replace with Cl/CH₃ to assess electronic effects.

- Piperidine Modifications : Introduce methyl groups at C4 or C5 to evaluate steric hindrance. Compare to 3-(1-methylcyclopropyl)morpholine hydrochloride derivatives .

- Pharmacophore Mapping : Overlay crystal structures with active analogs to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .

Advanced: How should researchers address discrepancies in reported toxicity data for sulfonamide derivatives?

Methodological Answer:

- Source Validation : Cross-reference data from peer-reviewed studies (e.g., PubChem ) over commercial databases.

- In silico Tools : Use ProTox-II or ADMET predictors to flag potential hepatotoxicity or CYP inhibition.

- Experimental Replication : Conduct acute toxicity assays (OECD 423) in rodents, comparing results to structurally similar compounds (e.g., 2-methoxy-N-(piperidine-4-yl)benzamide hydrochloride ).

Advanced: What computational methods are suitable for docking studies of this compound with biological targets?

Methodological Answer:

- Ligand Preparation : Generate 3D conformers (e.g., OpenBabel) and optimize geometry at the B3LYP/6-31G* level.

- Protein-Ligand Docking : Use AutoDock Vina or Glide. For sulfonamide-containing targets (e.g., carbonic anhydrase), validate poses against crystallographic data .

- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability.

Advanced: How can stability under varying pH and solvent conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hr) and analyze via HPLC-MS.

- Solid-State Stability : Store under 40°C/75% RH for 4 weeks; monitor crystallinity via PXRD.

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Compare to analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.